molecular formula C45H60N4O14 B1265145 (1R-(1alpha,2alpha,3beta,9beta,13alpha,17beta,18alpha,19beta))-2,13,18-tris(carboxymethyl)-4,5,6,7,8,11,12,22-octadehydro-4,5,6,9,10,11,21,22-octahydro-3,5,8,9,13,15,18,19-octamethyl-3,7,12,17-Corrintetrapropanoic acid

(1R-(1alpha,2alpha,3beta,9beta,13alpha,17beta,18alpha,19beta))-2,13,18-tris(carboxymethyl)-4,5,6,7,8,11,12,22-octadehydro-4,5,6,9,10,11,21,22-octahydro-3,5,8,9,13,15,18,19-octamethyl-3,7,12,17-Corrintetrapropanoic acid

Cat. No. B1265145
M. Wt: 881 g/mol
InChI Key: IGCZFSMEIXUSJY-FKUSVXTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-8X is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which eight methyl groups have been introduced into the tetrapyrrole framework, together with ring contraction and decarboxylation. It is a conjugate acid of a precorrin-8X(7-).

Scientific Research Applications

Bioactive Compounds from Plants

  • Research on Helicteres angustifolia identified compounds related to the chemical structure , showing significant inhibitory activities against certain cancer cell lines (Chen, Tang, Lou, & Zhao, 2006).

Triterpenoids and Their Activities

  • A study on Sanguisorba officinalis roots isolated triterpenoids similar in structure, revealing marginal inhibition activity against tumor cell lines (Liu, Cui, Yu, & Yu, 2005).
  • The identification of metabolites from prostaglandin F2alpha in rats found compounds structurally related to the query, indicating new metabolic pathways (Brash & Baillie, 1979).
  • Research on Cichorium intybus seeds discovered compounds with significant alpha-glucosidase inhibitory activity, which could be relevant for diabetes research (Atta-ur-rahman, Zareen, Choudhary, Akhtar, & Khan, 2008).

Marine Natural Products

Enzymatic Inhibition and Bioactivity

  • The identification of cyclooxygenase-2 enzyme inhibitory triterpenoids from Picrorhiza kurroa seeds provided insights into potential anti-inflammatory applications (Zhang, Dewitt, Murugesan, & Nair, 2005).

Pharmacological Applications

  • The production of bioactive triterpenes by Eriobotrya japonica calli indicated a potential for producing compounds with antidiabetic and anti-HIV activities, as well as carcinogenesis inhibition (Taniguchi et al., 2002).

properties

Product Name

(1R-(1alpha,2alpha,3beta,9beta,13alpha,17beta,18alpha,19beta))-2,13,18-tris(carboxymethyl)-4,5,6,7,8,11,12,22-octadehydro-4,5,6,9,10,11,21,22-octahydro-3,5,8,9,13,15,18,19-octamethyl-3,7,12,17-Corrintetrapropanoic acid

Molecular Formula

C45H60N4O14

Molecular Weight

881 g/mol

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,11S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,11,12,15,17-octamethyl-3,8,10,15,18,19-hexahydrocorrin-8-yl]propanoic acid

InChI

InChI=1S/C45H60N4O14/c1-21-36-24(9-12-29(50)51)23(3)44(7,48-36)18-28-25(10-13-30(52)53)42(5,19-34(60)61)39(46-28)22(2)37-26(11-14-31(54)55)43(6,20-35(62)63)45(8,49-37)40-27(17-33(58)59)41(4,38(21)47-40)16-15-32(56)57/h21,25-27,40H,9-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b39-22-/t21?,25-,26-,27+,40-,41-,42+,43+,44+,45+/m1/s1

InChI Key

IGCZFSMEIXUSJY-FKUSVXTQSA-N

Isomeric SMILES

CC1C2=N[C@@](CC3=N/C(=C(\C4=N[C@@]([C@H]5[C@@H]([C@@](C1=N5)(C)CCC(=O)O)CC(=O)O)([C@@]([C@@H]4CCC(=O)O)(C)CC(=O)O)C)/C)/[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C

Canonical SMILES

CC1C2=NC(CC3=NC(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)O)C)C)C(C3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C

synonyms

precorrin 8x
precorrin-8x

Origin of Product

United States

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